N-(4-mesitylthiazol-2-yl)-2-(methylsulfonyl)benzamide
Description
N-(4-Mesitylthiazol-2-yl)-2-(methylsulfonyl)benzamide is a benzamide derivative featuring a thiazole ring substituted at the 4-position with a mesityl group (2,4,6-trimethylphenyl) and a methylsulfonyl group at the ortho position of the benzamide moiety.
Properties
IUPAC Name |
2-methylsulfonyl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-12-9-13(2)18(14(3)10-12)16-11-26-20(21-16)22-19(23)15-7-5-6-8-17(15)27(4,24)25/h5-11H,1-4H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJDOEVNPBOXJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC=CC=C3S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-mesitylthiazol-2-yl)-2-(methylsulfonyl)benzamide is a synthetic compound belonging to the class of thiazole derivatives. Its unique structure incorporates a thiazole ring, a mesityl group, and a methylsulfonyl substituent, which contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C14H16N2O2S, with a molecular weight of 288.36 g/mol. The presence of the methylsulfonyl group enhances solubility and reactivity, making it an attractive candidate for various biological applications.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. This inhibition prevents bacterial cell division, resulting in bacteriostatic effects .
Comparative Antimicrobial Efficacy
The following table summarizes the antimicrobial activity of this compound against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 0.25 μg/mL | 10 |
| Escherichia coli | 1 μg/mL | 8 |
| Bacillus subtilis | 0.5 μg/mL | 9 |
| Streptococcus epidermidis | 0.75 μg/mL | 7 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : As mentioned, the compound inhibits DHPS, disrupting folate synthesis in bacteria.
- Cellular Interaction : Studies indicate that the compound interacts with specific cellular targets, modulating pathways involved in cell proliferation and apoptosis, suggesting potential applications in cancer therapy .
- Multi-targeting Ability : Similar compounds have shown multi-targeting capabilities against various bacterial pathogens, enhancing their effectiveness as antibiotics .
Case Studies and Research Findings
Recent studies have highlighted the promising nature of this compound in combating resistant bacterial strains:
- A study demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value significantly lower than traditional antibiotics .
- Another investigation into thiazole derivatives revealed that modifications to the structure can enhance antibacterial activity, suggesting that further research into derivatives could yield even more potent compounds .
Future Directions
The potential applications of this compound extend beyond antimicrobial activity. Its ability to modulate cellular pathways suggests that it may also serve as a candidate for cancer treatment. Ongoing research is necessary to fully elucidate its mechanisms and therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the structural and functional uniqueness of N-(4-mesitylthiazol-2-yl)-2-(methylsulfonyl)benzamide, it is compared with three related benzamide-thiazole derivatives from the literature:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects on Reactivity and Binding: The methylsulfonyl group in the target compound is a stronger electron-withdrawing group compared to sulfamoyl derivatives (e.g., bis(2-methoxyethyl)sulfamoyl in ). Mesityl vs. 4-Methylphenyl: The mesityl group introduces greater steric hindrance than 4-methylphenyl (), which may reduce off-target binding but also limit solubility.
Synthetic Complexity :
- Compounds with sulfamoyl substituents (e.g., ) require multi-step syntheses involving nucleophilic substitution or coupling reactions. The target compound’s methylsulfonyl group simplifies synthesis relative to sulfamoyl analogs.
Spectroscopic Differentiation :
- IR spectra of sulfonyl-containing compounds (e.g., ) show characteristic C=O (~1660–1680 cm⁻¹) and S=O (~1150–1250 cm⁻¹) stretches. The absence of a C=S band (~1240–1255 cm⁻¹) in the target compound distinguishes it from thioamide derivatives.
Biological Implications :
- The methylsulfanyl group in increases lipophilicity, favoring membrane permeability, whereas the mesityl group in the target compound may enhance selectivity for hydrophobic binding pockets.
Research Findings and Data
Table 2: Reported Physicochemical Properties
Critical Analysis of Functional Group Impact
- Methylsulfonyl vs. Sulfamoyl : Methylsulfonyl groups lack the hydrogen-bond-donating capability of sulfamoyl groups, which may reduce affinity for polar targets but improve metabolic stability.
- Thiazole Substitution : The mesityl group’s steric effects contrast with the smaller substituents in and , suggesting divergent applications in drug design (e.g., kinase inhibitors vs. antimicrobials).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
